Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl-
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Overview
Description
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- is an organic compound with a unique structure that includes both aldehyde and hydroxymethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylpentane-2,4-diol with an oxidizing agent to introduce the aldehyde groups. The reaction conditions typically include the use of a mild oxidizing agent such as pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the catalytic oxidation of 2,4-dimethylpentane-2,4-diol using supported metal catalysts. This method allows for continuous production and higher yields, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(carboxymethyl)-2,4-dimethylpentanedial.
Reduction: 2-(hydroxymethyl)-2,4-dimethylpentane-1,5-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a cross-linking agent in protein studies.
Medicine: Explored for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with amino groups in proteins, leading to cross-linking and stabilization of protein structures. This property is particularly useful in biological and medical applications, where it can be used to fix tissues or cells .
Comparison with Similar Compounds
Similar Compounds
Glutaraldehyde: Another dialdehyde with similar cross-linking properties.
2-Methyl-2,4-pentanediol: A related compound with hydroxyl groups instead of aldehyde groups.
Uniqueness
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- is unique due to its combination of aldehyde and hydroxymethyl functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
63951-48-4 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-methoxy-2,4-dimethylpentanedial |
InChI |
InChI=1S/C8H14O3/c1-7(5-9)4-8(2,6-10)11-3/h5-7H,4H2,1-3H3 |
InChI Key |
CKURPKAGDUSTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C=O)OC)C=O |
Origin of Product |
United States |
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